Mannose triflate

Overview

Description

Synthesis Analysis

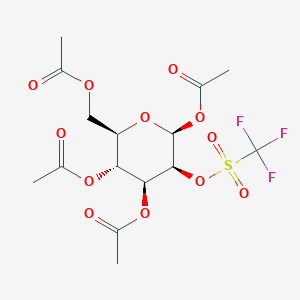

Mannose triflate's synthesis is notable for its practicality and reliability, enabling large-scale preparation to meet the demands of FDG production for both research and clinical applications. The synthesis process typically involves starting from D-mannose and undergoing several chemical transformations to achieve the desired triflate precursor (Toyokuni et al., 2004).

Molecular Structure Analysis

The molecular structure of mannose triflate, particularly its cyclic carbonate form derived from d-mannose, highlights the potential for creating polymers with high-temperature resistance and functionalization capabilities. This opens avenues for applications in high-performance materials (Gregory et al., 2016).

Scientific Research Applications

-

Synthesis and Structural Investigation of Mannose-containing Oligosaccharides

- Field : Organic & Biomolecular Chemistry

- Application Summary : Mannose-containing oligosaccharides were synthesized and analyzed using collision-induced dissociation (CID), energy-resolved mass spectrometry (ERMS), and 1 H nuclear magnetic resonance spectroscopy .

- Methods : The compounds were prepared using a logically arranged array of compounds as a data source. The order of stability of mannosyl linkages was analyzed .

- Results : The order of stability of mannosyl linkages was found to be: 6-linked > 4-linked ≧ 2-linked > 3-linked mannosyl residues .

-

D-mannose Alleviates Intervertebral Disc Degeneration

- Field : Military Medical Research

- Application Summary : D-mannose has demonstrated anti-catabolic properties in various diseases. Its therapeutic potential in Intervertebral Disc Degeneration (IVDD) was explored .

- Methods : The study began with optimizing the mannose concentration for restoring NP cells. Transcriptomic analyses were employed to identify the mediators influenced by mannose .

- Results : In both in vivo and in vitro experiments, it was discovered that mannose has potent efficacy in alleviating IVDD by inhibiting catabolism .

-

Mannose-functionalized Dendritic Oligothiophenes

- Field : Organic Chemistry

- Application Summary : A series of dendritic oligothiophenes comprising peripheral mannose functionalities were synthesized and characterized .

- Methods : The hybrids were accessible either by attachment of acetyl-protected mannosides at the dendritic oligothiophene or by the direct syn .

- Results : The synthesis and characterization of these mannose-functionalized dendritic oligothiophenes were successfully achieved .

-

Mannose in the Treatment of Cancer and Inflammation

- Field : Pharmacology

- Application Summary : Mannose has been found to be effective in promoting immune tolerance and suppressing inflammatory diseases related to autoimmunity and allergy. Moreover, mannose was also found to be efficient in suppressing tumors by suppressing glycolysis and enhancing chemotherapeutic agents .

- Methods : The role of mannose in antitumor properties and anti-inflammatory characteristics was studied. The relationship between diet and disease was also explored .

- Results : Mannose could play a beneficial role in the treatment of a variety of diseases, including cancers and inflammatory diseases, and could be a novel therapeutic strategy that deserves continued evaluation .

-

Mannose Alleviates Intervertebral Disc Degeneration through Glutamine Metabolism

- Field : Military Medical Research

- Application Summary : D-mannose has demonstrated anti-catabolic properties in various diseases. Its therapeutic potential in Intervertebral Disc Degeneration (IVDD) was explored .

- Methods : The study began with optimizing the mannose concentration for restoring NP cells. Transcriptomic analyses were employed to identify the mediators influenced by mannose .

- Results : In both in vivo and in vitro experiments, it was discovered that mannose has potent efficacy in alleviating IVDD by inhibiting catabolism .

-

Mannose Suppresses Macrophage IL-1b Production

- Field : Immunology

- Application Summary : Mannose has been found to suppress macrophage IL-1b production .

- Methods : The effect of mannose supplemented in drinking water was studied both in vitro and in vivo .

- Results : Mannose treatment was found to be a safe treatment, as long-term mannose ingestion was well tolerated and did not show any adverse effect in mice and humans .

-

Mannosylated Nanoparticles and Mannan-binding Lectins/Proteins in Drug Delivery

- Field : Nanomedicine

- Application Summary : Mannosylated nanoparticles and mannan-binding lectins/proteins are emerging as promising tools for delivery of drugs, medicines, and enzymes to targeted tissues and cells as nanocarriers, enhancing their therapeutic benefits while avoiding the adverse effects of the drug .

- Methods : The study describes the tethering of mannose to several nanostructures, like micelles, liposomes, and other nanoparticles, applicable for drug delivery systems .

- Results : Mannosylated nanoparticles and/or mannan-binding lectins/proteins are coming up as viable and versatile tools as nanocarriers to deliver drugs and enzymes precisely to their target tissues or cells .

-

Mannose Triflate in [18F]Fludeoxyglucose Manufacture

- Field : Radiopharmaceuticals

- Application Summary : Mannose triflate is used in the standard fluorination process to prepare [18F]Fludeoxyglucose (FDG), a radiopharmaceutical used in PET imaging .

- Methods : FDG was prepared by standard fluorination of mannose triflate, followed by base hydrolysis .

- Results : Typical non-corrected yields of FDG using this setup were 527 ± 95 mCi (n = 2137), corresponding to 52% activity yield .

Safety And Hazards

Future Directions

Mannose triflate is a well-known precursor for 18 F-FDG synthesis for PET applications . The binding of 18 F to the mannose triflate has been carried out via SN2 nucleophilic substitution reaction . It is used in computational tomography, an imaging technique in early detection of cancer . Future research may focus on improving the efficiency of this process .

properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238841 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mannose triflate | |

CAS RN |

92051-23-5 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)